molecular formula C18H25N3O3S2 B2995846 (4-(isobutylsulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1797016-64-8

(4-(isobutylsulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No. B2995846
CAS RN: 1797016-64-8
M. Wt: 395.54
InChI Key: LTHSBEORUYTOMH-UHFFFAOYSA-N
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Description

The compound (4-(isobutylsulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic molecule that contains several functional groups, including a piperidine ring, a thiazole ring, and a pyrrole ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine, thiazole, and pyrrole rings would give the molecule a certain degree of rigidity, while the isobutylsulfonyl and methyl groups could provide some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the piperidine ring might undergo reactions at the nitrogen atom, while the thiazole and pyrrole rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could increase its solubility in polar solvents .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound’s piperidine moiety could potentially be used in the discovery and biological evaluation of potential drugs .

Synthesis of Biologically Active Piperidines

The compound could be used as a substrate for the synthesis of biologically active piperidines . This is particularly relevant in the field of medicinal chemistry, where piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Inhibitor of Soluble Epoxide Hydrolases (sEH)

A series of novel sEH inhibitors containing a N-substituted piperidine ring have been designed, synthesized, and evaluated as novel analogues to reduce blood pressure elevation and inflammatory roles by acting as sEH inhibitors . The compound , with its N-substituted piperidine ring, could potentially serve a similar function.

Antimicrobial Activity

While specific studies on the compound’s antimicrobial activity are not readily available, it’s worth noting that many piperidine derivatives have been synthesized and evaluated for their antimicrobial properties . Given the compound’s structural similarity to these derivatives, it could potentially exhibit similar antimicrobial activity.

Intra- and Intermolecular Reactions

The compound could potentially be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions could include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Multicomponent Reactions

The compound could potentially be used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product . This is particularly relevant in the field of organic chemistry, where multicomponent reactions are used to increase the efficiency and selectivity of chemical reactions .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound contains a piperidine moiety, which is a common structural element in many pharmaceuticals . Piperidine derivatives have been associated with a broad range of biological activities .

Mode of Action

Piperidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target protein.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to identify the exact biochemical pathways it affects. Piperidine derivatives have been associated with a variety of biological activities, suggesting they may impact multiple pathways .

Pharmacokinetics

Piperidine derivatives generally exhibit good absorption and distribution due to their lipophilic nature . Metabolism and excretion would depend on the specific functional groups present in the compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the broad range of activities associated with piperidine derivatives, it’s likely that the compound could have multiple effects at the cellular level .

Future Directions

The potential applications of this compound would depend on its biological activity. Given the biological activities of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

[4-(2-methylpropylsulfonyl)piperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S2/c1-13(2)12-26(23,24)15-6-10-20(11-7-15)17(22)16-14(3)19-18(25-16)21-8-4-5-9-21/h4-5,8-9,13,15H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHSBEORUYTOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(isobutylsulfonyl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

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